Benzene, 2,3,5-trichloro-1-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

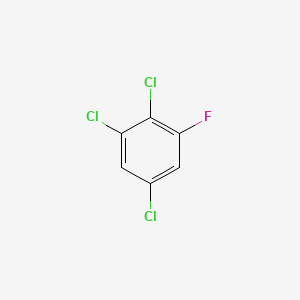

2,3,5-Trichlorofluorobenzene is an organic compound with the molecular formula C6H2Cl3F. It is a derivative of benzene, where three chlorine atoms and one fluorine atom are substituted at the 2, 3, and 5 positions on the benzene ring. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2,3,5-Trichlorofluorobenzene typically involves the halogenation of fluorobenzene or chlorobenzene derivatives. One common method includes the chlorination of fluorobenzene in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.

Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds, followed by further halogenation and purification steps to obtain high-purity 2,3,5-Trichlorofluorobenzene. These methods are optimized for large-scale production to meet the demands of various industrial applications.

Chemical Reactions Analysis

2,3,5-Trichlorofluorobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation and Reduction Reactions: While less common, 2,3,5-Trichlorofluorobenzene can undergo oxidation reactions to form corresponding benzoic acid derivatives. Reduction reactions can also occur, leading to the formation of partially or fully dehalogenated products.

Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. These reactions are typically carried out under mild conditions and are widely used in organic synthesis.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminobenzene derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2,3,5-Trichlorofluorobenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions of halogenated benzenes with enzymes and other biomolecules.

Medicine: While not directly used as a drug, 2,3,5-Trichlorofluorobenzene is involved in the synthesis of various medicinal compounds

Industry: This compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,5-Trichlorofluorobenzene is primarily related to its ability to undergo nucleophilic aromatic substitution reactions. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene ring makes it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the benzene ring.

At the molecular level, the compound interacts with specific enzymes and proteins, leading to the formation of covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

2,3,5-Trichlorofluorobenzene can be compared with other halogenated benzenes, such as:

1,2,4-Trichlorobenzene: This compound has three chlorine atoms at different positions on the benzene ring. It is used in similar applications but has different reactivity and physical properties.

2,4,5-Trichlorofluorobenzene: Another isomer with chlorine atoms at the 2, 4, and 5 positions. It has distinct chemical behavior and is used in different synthetic routes.

1,3,5-Trichlorobenzene: This compound has a symmetrical arrangement of chlorine atoms and is used in the production of herbicides and other chemicals.

The uniqueness of 2,3,5-Trichlorofluorobenzene lies in its specific halogenation pattern, which imparts unique reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.

Biological Activity

Benzene, 2,3,5-trichloro-1-fluoro- (also known as 2,3,5-trichlorofluorobenzene) is a halogenated aromatic compound characterized by its unique molecular structure featuring three chlorine atoms and one fluorine atom attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities and implications for environmental health.

The presence of multiple electronegative halogens in Benzene, 2,3,5-trichloro-1-fluoro- significantly influences its chemical behavior. The compound is known to undergo:

- Nucleophilic Aromatic Substitution : The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines. This reactivity is crucial for synthetic applications in organic chemistry.

- Oxidation and Reduction Reactions : These reactions can lead to the formation of benzoic acid derivatives or dehalogenated products, which may exhibit different biological activities.

Biological Activity Overview

Research indicates that Benzene, 2,3,5-trichloro-1-fluoro- exhibits several biological activities, primarily attributed to its structural characteristics:

- Mutagenicity : Studies suggest that this compound possesses mutagenic properties. Its structural similarity to other halogenated compounds raises concerns regarding its potential effects on DNA and cellular processes.

- Antimicrobial Effects : Similar halogenated compounds have demonstrated significant antimicrobial activities, indicating that Benzene, 2,3,5-trichloro-1-fluoro- may also exhibit such properties.

The mechanism of action for Benzene, 2,3,5-trichloro-1-fluoro- is largely based on its ability to interact with biological macromolecules. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic residues in enzymes and proteins. This interaction can modulate enzyme activity and disrupt various biochemical pathways.

Case Studies and Research Findings

Several studies have focused on the biological implications of Benzene, 2,3,5-trichloro-1-fluoro-. Here are notable findings:

- Study on Mutagenicity :

- A study assessed the mutagenic potential of various halogenated aromatic compounds including Benzene, 2,3,5-trichloro-1-fluoro-. Results indicated a significant increase in mutations in bacterial assays at specific concentrations.

- Antimicrobial Activity Evaluation :

- Research compared the antimicrobial efficacy of Benzene, 2,3,5-trichloro-1-fluoro- against common pathogens. The compound showed promising results against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to known antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzene, 2,3,5-trichloro-1-fluoro-, a comparison with other halogenated aromatic compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,4-Dichloro-5-nitrobenzene | Two chlorines and one nitro group | Primarily used as an herbicide |

| 2-Chloro-4-fluoro-5-nitrobenzene | One chlorine, one fluorine | Exhibits different biological activities |

| 2,3-Dichloro-1-fluoro-5-nitrobenzene | Two chlorines and one fluorine | Less toxic than Benzene, 2,3,5-trichloro variant |

| 2,3-Difluoro-4-chloronitrobenzene | Two fluorines and one chlorine | Different reactivity patterns |

This table illustrates how the unique combination of three chlorines and one fluorine in Benzene, 2,3,5-trichloro-1-fluoro- contributes to its distinct chemical behavior and potential applications in research.

Properties

CAS No. |

3107-20-8 |

|---|---|

Molecular Formula |

C6H2Cl3F |

Molecular Weight |

199.4 g/mol |

IUPAC Name |

1,2,5-trichloro-3-fluorobenzene |

InChI |

InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H |

InChI Key |

YWAPLKKUGFDKQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.